6,7-Dimethoxyquinoline-4-carbaldehyde
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Overview
Description
6,7-Dimethoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H11NO3 It is a derivative of quinoline, featuring methoxy groups at the 6 and 7 positions and an aldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis often begins with 2,4-dimethoxyaniline and ethyl acetoacetate.
Cyclization: The initial step involves cyclization to form the quinoline ring system.
Formylation: The aldehyde group is introduced at the 4 position through formylation reactions, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6,7-Dimethoxyquinoline-4-carboxylic acid.
Reduction: 6,7-Dimethoxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxyquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinoline-4-carbaldehyde depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy and aldehyde groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Lacks the aldehyde group at the 4 position.
4-Chloro-6,7-dimethoxyquinoline: Contains a chloro group instead of an aldehyde group at the 4 position.
6,7-Dimethoxyquinazoline: Features a different ring system with nitrogen atoms at positions 1 and 3.
Uniqueness
6,7-Dimethoxyquinoline-4-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Biological Activity
6,7-Dimethoxyquinoline-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H11N1O3 and features two methoxy groups at the 6 and 7 positions of the quinoline ring, along with an aldehyde group at the 4 position. This unique structure contributes to its distinctive chemical reactivity and biological applications .
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The methoxy and aldehyde groups enhance its binding affinity to various enzymes and receptors, making it a candidate for drug development. It has been shown to modulate biological pathways by inhibiting enzyme activity, which is crucial for therapeutic effects in various diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Induces apoptosis via caspase activation |
A-549 | 15.2 | Cell cycle arrest in G2/M phase |
HT-1080 | 12.8 | Inhibition of tubulin polymerization |
These findings highlight the compound's ability to induce apoptosis and arrest cancer cell growth through various mechanisms .
Enzyme Inhibition
The compound has also been investigated as an inhibitor of specific enzymes involved in disease pathways. For example:
- Cyclooxygenase (COX) Inhibition : It has shown potential in inhibiting COX enzymes, which are critical in inflammation and cancer progression.
- Kinase Inhibition : Preliminary studies suggest it may inhibit certain kinases involved in cancer cell signaling pathways .
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis .
- In Vivo Studies : In murine models, the compound exhibited significant tumor reduction when administered alongside standard chemotherapy agents, suggesting a synergistic effect .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Methoxyquinoline | One methoxy group at position 6 | Less potent due to lack of aldehyde functionality |
4-Chloro-6,7-dimethoxyquinoline | Chlorine substituent at position 4 | Used as an intermediate in anticancer drug synthesis |
6,7-Dimethoxyquinolin-4-ol | Hydroxyl group instead of aldehyde at position 4 | Different functional group impacts biological activity |
The presence of both methoxy groups and an aldehyde group in this compound confers distinct reactivity patterns that enhance its biological activity compared to these similar compounds .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-7H,1-2H3 |
InChI Key |
YBXPQMDSGBEYEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)C=O |
Origin of Product |
United States |
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